molecular formula C31H50O4 B2684723 Cholesteryl hemisuccinate CAS No. 1510-20-9; 1510-21-0

Cholesteryl hemisuccinate

Cat. No.: B2684723
CAS No.: 1510-20-9; 1510-21-0
M. Wt: 486.737
InChI Key: WLNARFZDISHUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl hemisuccinate is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with succinic acid. This compound is often used as a detergent in biochemical studies, particularly in the crystallization of membrane proteins. It mimics many properties of cholesterol, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl hemisuccinate can be synthesized through the esterification of cholesterol with succinic anhydride. The reaction typically involves the use of a catalyst, such as pyridine, and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholesteryl hemisuccinate has a wide range of applications in scientific research:

Mechanism of Action

Cholesteryl hemisuccinate exerts its effects by integrating into lipid bilayers, mimicking the behavior of cholesterol. It stabilizes membrane proteins and affects membrane fluidity. The compound inhibits DNA polymerase and DNA topoisomerase, leading to the inhibition of DNA replication and repair, which contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to mimic cholesterol while also possessing distinct biochemical properties, such as its inhibitory effects on DNA polymerase and DNA topoisomerase. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNARFZDISHUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.